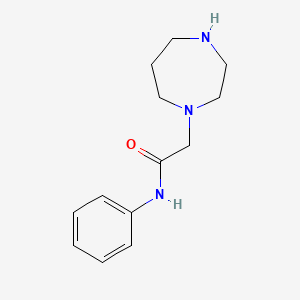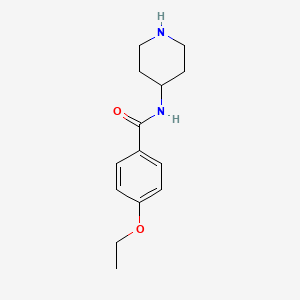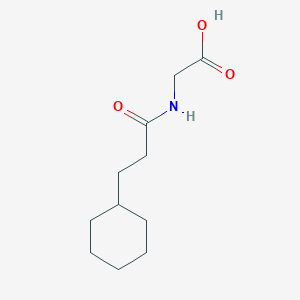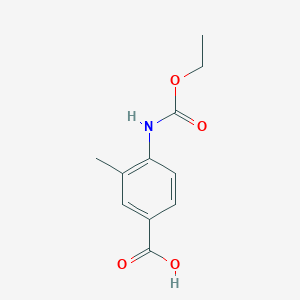
2-(1,4-diazepan-1-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,4-diazepan-1-yl)-N-phenylacetamide, also known as DZP, is a synthetic compound that belongs to the class of benzodiazepines. It is a white, crystalline powder that is soluble in water and organic solvents. DZP has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and anesthesia.
作用機序
2-(1,4-diazepan-1-yl)-N-phenylacetamide acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. 2-(1,4-diazepan-1-yl)-N-phenylacetamide binds to specific sites on the GABA-A receptor, which increases the affinity of the receptor for GABA. This leads to an increase in the inhibitory effects of GABA, which results in sedation, anxiolysis, and muscle relaxation.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(1,4-diazepan-1-yl)-N-phenylacetamide are similar to those of other benzodiazepines. It has sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. It also has a rapid onset of action and a relatively short duration of action. 2-(1,4-diazepan-1-yl)-N-phenylacetamide is metabolized in the liver and excreted in the urine.
実験室実験の利点と制限
One of the main advantages of 2-(1,4-diazepan-1-yl)-N-phenylacetamide is its high potency and selectivity for the GABA-A receptor. This makes it a valuable tool for studying the role of GABA in the central nervous system. However, one of the limitations of 2-(1,4-diazepan-1-yl)-N-phenylacetamide is its potential for abuse and dependence. It can also cause sedation and respiratory depression at high doses, which can be dangerous in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(1,4-diazepan-1-yl)-N-phenylacetamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for anxiety disorders and insomnia. There is also ongoing research on the development of new benzodiazepines with improved selectivity and reduced side effects. Finally, there is interest in understanding the long-term effects of 2-(1,4-diazepan-1-yl)-N-phenylacetamide on the central nervous system, including its potential for tolerance, dependence, and withdrawal.
合成法
The synthesis of 2-(1,4-diazepan-1-yl)-N-phenylacetamide involves the reaction of N-phenyl-1,4-diaminobutane with phenylacetyl chloride in the presence of a base such as sodium hydroxide. The product is then purified by recrystallization from a suitable solvent such as ethanol. The yield of 2-(1,4-diazepan-1-yl)-N-phenylacetamide obtained from this method is typically high, and the purity is also satisfactory for most research applications.
科学的研究の応用
2-(1,4-diazepan-1-yl)-N-phenylacetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In neurology, it has been investigated for its ability to enhance memory and cognitive function in patients with Alzheimer's disease and other forms of dementia. In psychiatry, it has been studied for its anxiolytic and sedative properties, which make it a potential treatment for anxiety disorders and insomnia. In anesthesia, it has been investigated for its ability to induce and maintain general anesthesia.
特性
IUPAC Name |
2-(1,4-diazepan-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(15-12-5-2-1-3-6-12)11-16-9-4-7-14-8-10-16/h1-3,5-6,14H,4,7-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTZZSIBRYRKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-diazepan-1-yl)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)



![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)
![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)



![[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid](/img/structure/B7459919.png)

![2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid](/img/structure/B7459926.png)

